molecular formula C24H30N6O3S B2445450 ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1207029-69-3

ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2445450
CAS No.: 1207029-69-3
M. Wt: 482.6
InChI Key: CESBHWCFGDZNDS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound synthesized for potential applications in medicinal chemistry and biological research. It belongs to the class of pyrazolo[3,4-d]pyridazine derivatives, known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The synthesis typically begins with the preparation of 4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine, followed by thioacetylation.

  • Thioacetylation: : The next step involves the reaction of the pyrazolo[3,4-d]pyridazine derivative with thioacetic acid to form the thioester.

  • Piperazine Coupling: : This intermediate is then reacted with ethyl 4-piperazine-1-carboxylate under controlled conditions to yield the final product.

Industrial Production Methods

  • Scalability: : For large-scale production, the synthetic route might be optimized for efficiency, yield, and cost-effectiveness. The use of automated synthesis techniques and high-throughput screening can significantly enhance production capabilities.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur and pyrazolo[3,4-d]pyridazine moieties.

  • Reduction: : Reduction reactions may target the carbonyl and pyrazolo[3,4-d]pyridazine rings.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially involving the piperazine and pyrazolo[3,4-d]pyridazine rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogenating agents, sulfonating agents.

Major Products

  • Oxidation and reduction reactions produce various oxidized or reduced forms of the compound, potentially altering its biological activity.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound may serve as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

  • Material Science: : Its structural properties make it suitable for developing new materials with specific electronic or photonic properties.

Biology

  • Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its structural complexity.

  • Signaling Pathways: : Modulation of cellular signaling pathways, affecting processes like cell proliferation and apoptosis.

Medicine

  • Drug Development: : Potential lead compound for developing new pharmaceuticals targeting various diseases.

  • Cancer Research: : Its derivatives might exhibit anti-cancer properties by targeting specific molecular pathways involved in tumor growth and metastasis.

Industry

  • Agriculture: : Potential use as a pesticide or herbicide.

  • Pharmaceutical Manufacturing: : Intermediate in the synthesis of more complex therapeutic agents.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves:

  • Binding to Enzymes: : Inhibiting enzyme activity, leading to altered metabolic pathways.

  • Receptor Interaction: : Modulating receptor activity, affecting signal transduction and cellular responses.

  • Pathway Involvement: : Involvement in pathways related to inflammation, cell cycle regulation, and apoptosis.

Comparison with Similar Compounds

  • Similar Compounds: : Ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate shares structural similarities with other pyrazolo[3,4-d]pyridazine derivatives.

  • Uniqueness: : The presence of the ethyl ester and piperazine moieties confer unique physicochemical properties, potentially enhancing its biological activity and selectivity.

List of Similar Compounds

  • **4-(2-(4-Isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine

  • Ethyl 4-(2-((4-Methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate

  • 4-(2-(4-Methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine

This unique compound's diverse reactivity and potential applications make it an exciting subject for ongoing scientific research. Want to know more specifics about any section?

Properties

IUPAC Name

ethyl 4-[2-[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3S/c1-5-33-24(32)29-12-10-28(11-13-29)20(31)15-34-23-22-19(21(16(2)3)26-27-23)14-25-30(22)18-8-6-17(4)7-9-18/h6-9,14,16H,5,10-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESBHWCFGDZNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C3=C2N(N=C3)C4=CC=C(C=C4)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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